4-(Bromomethyl)-5-chloro-2,4'-bipyridine
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Overview
Description
4-(Bromomethyl)-5-chloro-2,4’-bipyridine is an organic compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5-chloro-2,4’-bipyridine typically involves the bromination of a precursor bipyridine compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves continuous flow reactors where the reactants are mixed and reacted under controlled conditions to ensure high yield and purity. Solvents like acetone and dichloromethane are commonly used, and the reaction is typically carried out under illumination to facilitate the bromination process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-5-chloro-2,4’-bipyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted bipyridines with various functional groups.
Oxidation: Products include bipyridine carboxylic acids or aldehydes.
Reduction: Products include methyl-substituted bipyridines.
Scientific Research Applications
4-(Bromomethyl)-5-chloro-2,4’-bipyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is investigated for its potential as a ligand in the development of metal-based drugs and bioactive molecules.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-5-chloro-2,4’-bipyridine largely depends on its application. In coordination chemistry, it acts as a ligand that can form stable complexes with metal ions. These complexes can exhibit unique electronic and catalytic properties. In medicinal chemistry, the compound’s bromomethyl group can undergo substitution reactions to form bioactive molecules that interact with specific biological targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals and advanced materials.
4-(Bromomethyl)coumarin: Known for its applications in organic synthesis and as a fluorescent probe in biological studies.
Uniqueness
4-(Bromomethyl)-5-chloro-2,4’-bipyridine is unique due to its bipyridine structure, which allows it to act as a versatile ligand in coordination chemistry. Its bromomethyl group provides a reactive site for further functionalization, making it valuable in the synthesis of complex organic molecules and materials.
Properties
CAS No. |
1227571-39-2 |
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Molecular Formula |
C11H8BrClN2 |
Molecular Weight |
283.55 g/mol |
IUPAC Name |
4-(bromomethyl)-5-chloro-2-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H8BrClN2/c12-6-9-5-11(15-7-10(9)13)8-1-3-14-4-2-8/h1-5,7H,6H2 |
InChI Key |
VFPPKQIFIRBJFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(C(=C2)CBr)Cl |
Origin of Product |
United States |
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